![molecular formula C6H10BrNO B2946515 3-(2-Bromoethyl)pyrrolidin-2-one CAS No. 1820664-66-1](/img/structure/B2946515.png)
3-(2-Bromoethyl)pyrrolidin-2-one
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Overview
Description
3-(2-Bromoethyl)pyrrolidin-2-one is a laboratory chemical used for scientific research and development . It has a molecular formula of C6H10BrNO and a molecular weight of 192.056 .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as 3-(2-Bromoethyl)pyrrolidin-2-one, can be achieved through the cascade reactions of N-substituted piperidines . This involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring with a bromoethyl group at the 3-position and a carbonyl group at the 2-position .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
3-(2-Bromoethyl)pyrrolidin-2-one is a powder with a melting point of 102-104°C . It has a molecular weight of 192.06 .Scientific Research Applications
Use in Drug Discovery
The pyrrolidine ring, which is a part of the “3-(2-Bromoethyl)pyrrolidin-2-one” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
This compound is used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Pyran and Pyridine Derivatives
“3-(2-Bromoethyl)pyrrolidin-2-one” can be used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .
Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles
This compound can be used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via cascade reactions of N-substituted piperidines .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, including pyrrolidine-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The diverse biological profiles associated with pyrrolidine derivatives suggest that they may have varied molecular and cellular effects .
Action Environment
It’s worth noting that the storage temperature for this compound is recommended to be 4°c , suggesting that temperature could be a factor influencing its stability.
properties
IUPAC Name |
3-(2-bromoethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWOGBXABUREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)pyrrolidin-2-one | |
CAS RN |
1820664-66-1 |
Source
|
Record name | 3-(2-bromoethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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